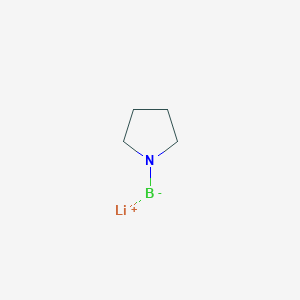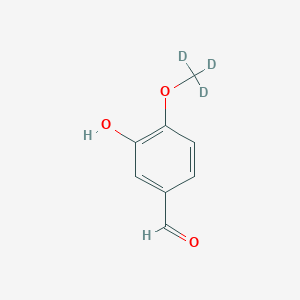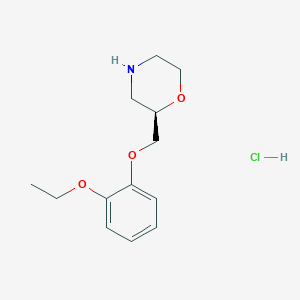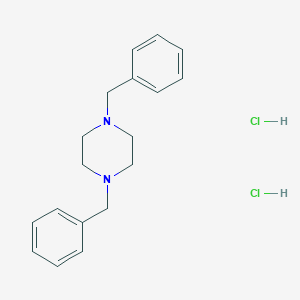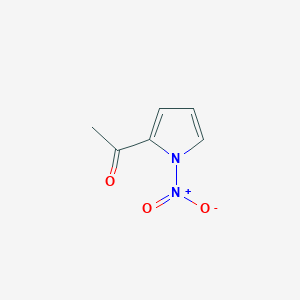
1-Nitro-2-acetylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-acetylpyrrole is a chemical compound that belongs to the pyrrole family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been studied for its potential biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-Nitro-2-acetylpyrrole is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
1-Nitro-2-acetylpyrrole has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. It has been shown to protect cells from oxidative stress and reduce inflammation in various cell types. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Nitro-2-acetylpyrrole in lab experiments is its relatively simple synthesis method. The compound is also stable under normal laboratory conditions. However, one limitation is that the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 1-Nitro-2-acetylpyrrole. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to fully understand the mechanism of action of the compound and its potential clinical applications.
Méthodes De Synthèse
The synthesis of 1-Nitro-2-acetylpyrrole involves the condensation of acetylacetone and nitromethane in the presence of a base such as sodium ethoxide. The reaction yields a yellow crystalline solid that can be purified by recrystallization. The chemical structure of 1-Nitro-2-acetylpyrrole has been confirmed by spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
1-Nitro-2-acetylpyrrole has been studied for its potential biological and pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. The compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs to kill cancer cells.
Propriétés
Numéro CAS |
158366-45-1 |
|---|---|
Nom du produit |
1-Nitro-2-acetylpyrrole |
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
1-(1-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3/c1-5(9)6-3-2-4-7(6)8(10)11/h2-4H,1H3 |
Clé InChI |
IAWKNFOCXFSSLA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1[N+](=O)[O-] |
SMILES canonique |
CC(=O)C1=CC=CN1[N+](=O)[O-] |
Autres numéros CAS |
158366-45-1 |
Synonymes |
1-NAP 1-nitro-2-acetylpyrrole 2-acetyl-1-nitro-pyrrole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



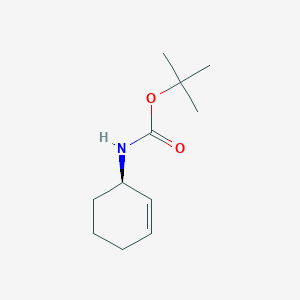


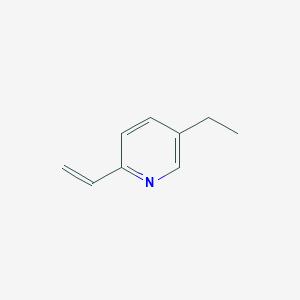
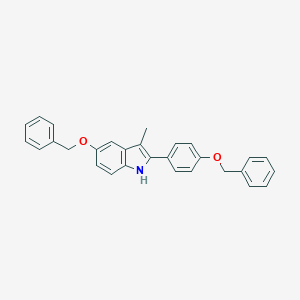

methanone](/img/structure/B134181.png)
